3-(Dimethylamino)azetidine-3-carbonitrile dihydrochloride
Description
Properties
IUPAC Name |
3-(dimethylamino)azetidine-3-carbonitrile;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11N3.2ClH/c1-9(2)6(3-7)4-8-5-6;;/h8H,4-5H2,1-2H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNCDMORPQRHUMP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1(CNC1)C#N.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13Cl2N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Method Overview:
This approach involves starting from a substituted epoxide, such as 1,2-epoxypropane, which undergoes ring-opening with amines, followed by cyclization to form the azetidine ring.
Key Steps:
- Ring-opening reaction: The 1,2-epoxypropane reacts with dimethylamine to produce a β-amino alcohol intermediate.
- Cyclization: Under basic conditions, the amino alcohol undergoes intramolecular nucleophilic attack, closing the azetidine ring.
Reaction Conditions & Data:
| Step | Reagents & Conditions | Temperature | Time | Yield | Notes |
|---|---|---|---|---|---|
| Ring-opening | 1,2-epoxypropane + dimethylamine | Room temp to 50°C | 2-4 hours | ~85% | Conducted in polar solvents like ethanol or methanol |
| Cyclization | Base (potassium carbonate or triethylamine) | 70-100°C | 3-10 hours | 70-80% | Solvent: ethanol, isopropanol, or n-butanol |
Research findings indicate that this route is efficient, avoids the use of catalysts like Pd/C, and proceeds under mild conditions, making it suitable for scale-up.
Preparation via Nucleophilic Substitution and Cyclization from Nitrile Precursors
Method Overview:
Starting from nitrile-containing intermediates, such as 3-cyanomethyl azetidine derivatives, the nitrile group is converted into the carbonitrile functionality, followed by quaternization with methylating agents to introduce the dimethylamino group.
Key Steps:
- Formation of azetidine ring: Via nucleophilic cyclization of amino precursors.
- Introduction of nitrile group: Through substitution or addition reactions.
- Dimethylamino substitution: Methylation of the amino group using methyl iodide or dimethyl sulfate.
Reaction Conditions & Data:
| Step | Reagents & Conditions | Temperature | Time | Yield | Notes |
|---|---|---|---|---|---|
| Ring formation | Amino precursor + halogenated nitrile | 0-25°C | 12-24 hours | 60-75% | Solvent: dichloromethane, tetrahydrofuran |
| Methylation | Dimethyl sulfate or methyl iodide | Reflux | 4-8 hours | 80-90% | Excess methylating agent |
Research indicates that this method allows precise functionalization, although it involves handling methylating agents with care.
Hydrolysis and Salt Formation
Method Overview:
The free base or intermediate azetidine derivatives are converted into the dihydrochloride salt via acidification with hydrochloric acid.
Key Steps:
- Hydrolysis of nitrile or ester groups to carboxylic acids or amines.
- Reaction with hydrochloric acid in suitable solvents (ethanol, methanol, or water).
- Crystallization of the dihydrochloride salt.
Reaction Conditions & Data:
| Step | Reagents & Conditions | Temperature | Time | Yield | Notes |
|---|---|---|---|---|---|
| Salt formation | HCl in ethanol/water | 0-5°C | 1-2 hours | >90% | Purity confirmed via HPLC |
Research findings from patent CN106831523A report yields around 66% for the hydrochloride salt with high purity.
Alternative Route: From 3,3-Bis(hydroxymethyl)-azetidine
Method Overview:
This involves oxidation of a 3,3-bis(hydroxymethyl)-azetidine to the corresponding acid, followed by conversion to the nitrile and subsequent salt formation.
Key Steps:
- Oxidation using nitric acid or sulfur trioxide-pyridine complex.
- Conversion to nitrile via dehydration or substitution.
- Formation of dihydrochloride salt through acidification.
Reaction Conditions & Data:
| Step | Reagents & Conditions | Temperature | Time | Yield | Notes |
|---|---|---|---|---|---|
| Oxidation | Nitric acid | 20-50°C | 2-6 hours | Moderate | Produces azetidine-3-carboxylic acid |
| Nitrile formation | Dehydration agents | Reflux | 4-12 hours | Variable | Followed by salt formation |
Research indicates this route is suitable for large-scale synthesis of azetidine derivatives with functional groups.
Summary of Key Data
| Preparation Method | Main Reagents | Typical Solvent | Reaction Temperature | Yield of Dihydrochloride | Advantages |
|---|---|---|---|---|---|
| Epoxide ring-opening + cyclization | 1,2-epoxypropane, dimethylamine, K2CO3 | Ethanol, isopropanol | 70-100°C | 66-90% | Mild, catalyst-free, scalable |
| Nitrile substitution + methylation | Nitrile precursors, methylating agents | Dichloromethane, tetrahydrofuran | 0-25°C | 60-90% | Precise functionalization |
| Hydrolysis + salt formation | Nitrile or ester derivatives | Ethanol, water | 0-5°C | >90% | Direct salt formation |
Research Findings & Notes
- The patent CN106831523A emphasizes a mild, catalyst-free route involving ring-opening of epoxides and intramolecular cyclization, achieving high yields and purity.
- The patent EP0165636A1 describes methods for azetidine derivatives involving nitric acid oxidation, suitable for large-scale production.
- The patent US6872717B2 highlights oxidation and functionalization strategies for azetidine derivatives, including nitrile transformations.
- Reaction conditions such as temperature, solvent choice, and reaction time are critical for optimizing yield and purity.
- Salt formation is straightforward, typically involving acidification with hydrochloric acid under controlled conditions to yield the dihydrochloride salt with high purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically involving reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve the use of reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where the dimethylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Various nucleophiles such as halides, amines, and thiols.
Major Products Formed:
Oxidation: Oxidized derivatives of the azetidine ring.
Reduction: Reduced forms of the compound, potentially leading to the formation of primary or secondary amines.
Substitution: Substituted azetidine derivatives with different functional groups replacing the dimethylamino group.
Scientific Research Applications
Synthesis and Chemical Properties
The synthesis of 3-(dimethylamino)azetidine-3-carbonitrile dihydrochloride typically involves the formation of azetidine derivatives through palladium-catalyzed reactions. The compound serves as a building block for combinatorial libraries, which are essential in drug discovery and development processes. The synthesis methods have been optimized to enhance yield and simplify product isolation, making it a valuable precursor for various chemical transformations .
Pharmacological Applications
This compound has shown promise in pharmacological research, particularly in the treatment of obesity and metabolic disorders. The compound can be administered in effective amounts to patients needing treatment, demonstrating its therapeutic potential .
Table 1: Summary of Pharmacological Uses
| Application Area | Mechanism of Action | Reference |
|---|---|---|
| Obesity Treatment | Appetite suppression and metabolic regulation | US6872717B2 |
| Anticancer Research | Inhibition of specific cellular pathways | PMC6166229 |
| Neurokinin Antagonism | Modulation of neurokinin receptors | WO2000063168A1 |
Biological Research Applications
In biological research, this compound is utilized as a non-ionic organic buffering agent in cell cultures. It maintains pH levels between 6 and 8.5, which is crucial for various biological assays and experiments .
Case Study: Buffering Capacity in Cell Cultures
A study demonstrated that the use of this compound as a buffering agent significantly improved cell viability and activity in culture conditions compared to traditional buffering agents. The results indicated that maintaining optimal pH levels is vital for cellular functions, highlighting the importance of this compound in biological applications .
Insights from Recent Research
Recent studies have focused on modifying the azetidine structure to enhance its biological activity. For instance, introducing methyl groups has been shown to curb metabolism, thereby increasing compound stability and selectivity for target enzymes such as monopolar spindle 1 (MPS1) . This modification strategy illustrates the ongoing efforts to optimize compounds derived from azetidines for better pharmacological profiles.
Table 2: Structural Modifications and Their Effects
| Modification Type | Effect on Activity | Reference |
|---|---|---|
| Methylation | Increased selectivity for MPS1 | PMC6166229 |
| Fluorination | Enhanced binding affinity | PMC8142550 |
| Alkyl Substitution | Improved stability in metabolic pathways | WO2000063168A1 |
Mechanism of Action
The mechanism of action of 3-(Dimethylamino)azetidine-3-carbonitrile dihydrochloride involves its interaction with specific molecular targets. The compound may act as an inhibitor or activator of certain enzymes or receptors, depending on its structure and functional groups. The pathways involved can include signal transduction, metabolic processes, and cellular regulation.
Comparison with Similar Compounds
Key Observations :
- Functional Group Impact: The presence of a nitrile group (cyano) in the target compound enhances electrophilicity, making it reactive in nucleophilic substitution reactions compared to hydroxyl- or amine-substituted analogs .
- Similarity Scores: Compounds with dimethylamino side chains (e.g., 321890-22-6) exhibit high structural similarity (0.94), suggesting overlapping applications in medicinal chemistry .
Biological Activity
3-(Dimethylamino)azetidine-3-carbonitrile dihydrochloride is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and therapeutic implications based on recent research findings.
- Molecular Formula : C7H12Cl2N4
- Molecular Weight : 207.10 g/mol
- Structure : The compound features a dimethylamino group attached to an azetidine ring, with a carbonitrile functional group contributing to its reactivity.
Research indicates that this compound may interact with various biological targets, including enzymes and receptors involved in cellular signaling pathways. The presence of the dimethylamino group enhances its lipophilicity, facilitating membrane penetration and interaction with intracellular targets.
Anticancer Activity
Studies have shown that this compound exhibits significant antiproliferative effects against several cancer cell lines. For instance, in vitro assays demonstrated that it can inhibit cell growth in breast cancer (MCF-7) and lung cancer cell lines, suggesting a potential role in cancer therapy.
Enzyme Inhibition
The compound has been studied for its ability to inhibit specific enzymes associated with cancer progression. Preliminary data suggest that it may act as a kinase inhibitor, which is crucial in cancer treatment.
Study 1: Antiproliferative Effects
A recent study evaluated the antiproliferative effects of this compound on various cancer cell lines. The results indicated a dose-dependent inhibition of cell proliferation, with significant effects observed at concentrations as low as 0.85 µM against A549 lung cancer cells.
Study 2: Mechanistic Insights
Another study focused on the mechanistic insights of this compound's action. It was found that the compound induces apoptosis in cancer cells through the activation of caspase pathways, highlighting its potential as an anticancer agent.
Pharmacokinetics
Pharmacokinetic studies are essential to understand the absorption, distribution, metabolism, and excretion (ADME) profile of this compound. Initial findings suggest moderate bioavailability and a half-life conducive for therapeutic applications.
| Parameter | Value |
|---|---|
| Bioavailability | ~50% |
| Half-life | 4 hours |
| Clearance | Moderate |
Toxicity Profile
Toxicity assessments indicate that while the compound shows promising biological activity, it also exhibits cytotoxic effects at higher concentrations. Further studies are required to establish a safe therapeutic window.
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for synthesizing 3-(Dimethylamino)azetidine-3-carbonitrile dihydrochloride, and how can reaction efficiency be optimized?
- Methodological Answer : Carbodiimide-based coupling agents (e.g., EDC hydrochloride) are effective for activating intermediates in peptide-like syntheses. Reactions should be conducted in anhydrous solvents (e.g., acetonitrile or DMF) under inert atmospheres to avoid moisture-induced side reactions . Optimize reaction parameters (temperature, stoichiometry) using factorial design to identify critical variables .
Q. Which analytical techniques are suitable for confirming the structural integrity and purity of this compound?
- Methodological Answer : Use HPLC (with UV detection) to assess purity (>98%) and NMR (¹H/¹³C) to confirm substituent positions on the azetidine ring. For crystallinity evaluation, employ X-ray diffraction or DSC to detect polymorphic variations .
Q. What precautions are critical for handling this compound given its physicochemical properties?
- Methodological Answer : The compound is likely moisture-sensitive based on structural analogs. Store under argon at −20°C and use gloveboxes for weighing. For waste disposal, neutralize acidic byproducts with bicarbonate before transferring to licensed facilities .
Advanced Research Questions
Q. How can computational modeling predict the reactivity of intermediates in the synthesis of this compound?
- Methodological Answer : Quantum mechanical calculations (e.g., DFT) can map reaction pathways for intermediates like azetidine nitriles. Use software (e.g., Gaussian) to simulate transition states and identify energetically favorable routes. Pair with experimental validation to refine predictions .
Q. What strategies resolve discrepancies in solubility data across different experimental conditions?
- Methodological Answer : Conduct controlled solubility tests in buffered aqueous solutions (pH 2–12) and organic solvents (DMF, THF). Use Karl Fischer titration to quantify residual moisture, which may alter solubility. Cross-reference with DLS to assess aggregation effects .
Q. How can this compound’s azetidine core be functionalized for targeted biological activity studies?
- Methodological Answer : Introduce substituents via nucleophilic substitution at the nitrile group or dimethylamino moiety. Monitor reaction progress using LC-MS and validate regioselectivity via 2D NMR (e.g., NOESY). Test stability in physiological buffers (PBS, pH 7.4) .
Q. What mechanistic insights explain conflicting catalytic outcomes in reactions involving this compound?
- Methodological Answer : Perform kinetic studies (e.g., variable-temperature NMR) to distinguish between competing pathways (e.g., SN1 vs. SN2). Use isotopic labeling (e.g., deuterated solvents) to trace proton transfer steps. Compare with analogous carbodiimide-mediated reactions .
Methodological Notes
- Data Contradiction Analysis : When solubility or reactivity data conflict, systematically vary experimental parameters (solvent polarity, temperature) and employ orthogonal validation (e.g., NMR + HPLC) .
- Experimental Design : For multi-step syntheses, apply DoE (Design of Experiments) to minimize trial-and-error approaches. Prioritize variables like catalyst loading and reaction time .
- Safety Protocols : Follow ACS guidelines for handling hygroscopic and potentially toxic compounds. Use fume hoods for reactions releasing HCl gas .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
